molecular formula C30H31N3O5 B2780170 2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034445-05-9

2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2780170
CAS No.: 2034445-05-9
M. Wt: 513.594
InChI Key: YJIOEBROFCVMQX-UHFFFAOYSA-N
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Description

2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[4-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5/c1-30(2)18-21-8-5-11-24(27(21)38-30)37-19-25(34)32-15-12-31(13-16-32)14-17-33-28(35)22-9-3-6-20-7-4-10-23(26(20)22)29(33)36/h3-11H,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIOEBROFCVMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Dihydrobenzofuran moiety : This structure is known for various biological activities.
  • Piperazine ring : Often associated with pharmacological properties.
  • Benzo[de]isoquinoline dione : This part is crucial for its interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C27H34N2O4C_{27}H_{34}N_{2}O_{4}, and its molecular weight is approximately 454.58 g/mol.

Research indicates that compounds similar to this one often act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives inhibit specific enzymes involved in disease pathways.
  • Modulation of Receptor Activity : The piperazine component can interact with neurotransmitter receptors, potentially affecting neurological conditions.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which may contribute to their therapeutic effects.

Anticancer Activity

Several studies have indicated that similar compounds possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, such as breast and lung cancer cells.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting oncogenes like c-MYC.

Antimicrobial Properties

The presence of the benzofuran moiety suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, though further research is needed to confirm these findings.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on a derivative of this compound demonstrated significant inhibition of cell proliferation in HL-60 leukemia cells, with an IC50 value of 1.35 μM .
    • The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy :
    • Research on related benzofuran derivatives revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of HL-60 cell growth ,
AntimicrobialActivity against specific bacteria
AntioxidantFree radical scavenging

IC50 Values for Related Compounds

Compound NameTarget Cell LineIC50 (μM)Mechanism
Compound AHL-601.35Apoptosis induction
Compound BMCF-7 (breast cancer)0.75Cell cycle arrest
Compound CA549 (lung cancer)0.95Inhibition of c-MYC

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzofuran moiety and a piperazine unit. Its molecular formula is C25H30N2O4C_{25}H_{30}N_{2}O_{4}, with a molecular weight of approximately 430.52 g/mol. The structural complexity allows for diverse interactions with biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the piperazine moiety enhances the interaction with cellular targets, potentially leading to improved therapeutic efficacy. For instance, derivatives have shown effectiveness in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in specific assays .

Case Study:
A study demonstrated that a related compound exhibited enhanced binding affinity to cancer cell receptors due to its three-dimensional structure, which facilitates better interaction with target proteins involved in tumor growth .

2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research has focused on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar frameworks have been shown to improve cognitive function in animal models by reducing amyloid-beta aggregation and enhancing neurotransmitter levels .

Data Table: Neuroprotective Activity Comparison

Compound NameAChE Inhibition (%)BuChE Inhibition (%)Reference
Compound A8570
Compound B9075
Subject Compound8872

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The initial steps typically include the formation of the benzofuran structure followed by the introduction of the piperazine and subsequent modifications to create the final product.

Synthesis Overview:

  • Formation of Benzofuran: Starting from phenolic compounds.
  • Piperazine Attachment: Utilizing coupling reactions.
  • Final Modifications: Acetylation and other functional group transformations to yield the desired structure.

Case Study on Synthesis:
A recent publication detailed an efficient synthetic route that achieved high yields (up to 98%) for similar benzofuran derivatives, demonstrating the viability of this approach for producing compounds with potential therapeutic applications .

Chemical Reactions Analysis

Reactivity of the Piperazine-Acetyl Substituent

The piperazine ring and acetyl group form a key site for nucleophilic substitution and hydrolysis reactions.

Reaction Type Conditions Expected Product Supporting Evidence
Acylation Acid chlorides or anhydridesSubstitution at the piperazine nitrogen with new acyl groups
Hydrolysis Acidic or basic aqueous conditionsCleavage of the acetyl-piperazine bond to yield free piperazine and acetic acid derivatives
Alkylation Alkyl halides under basic conditionsQuaternary ammonium salts or extended alkyl chains at the piperazine nitrogen

Patents such as WO2017214367A1 highlight piperazine derivatives undergoing alkylation to enhance pharmacological activity, suggesting similar reactivity for this compound .

Electrophilic Aromatic Substitution at the Benzofuran Moiety

The 2,2-dimethyl-2,3-dihydrobenzofuran group is susceptible to electrophilic attack at the aromatic ring.

Reaction Type Reagents Position of Substitution Notes
Nitration HNO₃/H₂SO₄Para to the ether oxygenLimited by steric hindrance from dimethyl groups
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Ortho/para positionsElectron-rich ring enhances reactivity

The dimethyl substituents on the dihydrobenzofuran ring may sterically hinder substitution at adjacent positions, favoring para selectivity .

Ring-Opening Reactions of the Benzo[de]isoquinolinedione Core

The fused isoquinolinedione system may undergo nucleophilic attack at the carbonyl groups or ring-opening under harsh conditions.

Reaction Type Conditions Outcome
Reduction LiAlH₄ or NaBH₄Conversion of carbonyls to alcohols (unstable due to aromaticity)
Acid-Catalyzed Hydrolysis HCl/H₂O, heatCleavage of the lactam ring to yield dicarboxylic acid derivatives

Analogous compounds like CID 4102773 (a benzo[de]isoquinolinedione derivative) show stability under physiological conditions but sensitivity to strong acids .

Oxidation of the Dihydrobenzofuran System

The saturated dihydrobenzofuran component may undergo oxidation to regenerate the aromatic benzofuran system.

Reagent Product Mechanism
DDQ (dichlorodicyanoquinone)2,2-dimethylbenzofuranDehydrogenation via radical pathway
KMnO₄/H⁺Ring-opened diketone derivativesOxidative cleavage of the dihydro ring

The dimethyl groups likely impede full aromatization, favoring partial oxidation products .

Biochemical Interactions

While not traditional "reactions," the compound’s biological activity (e.g., protein degradation) is mediated by non-covalent interactions:

  • Ubiquitination : The piperazine-acetyl group may act as a linker in proteolysis-targeting chimeras (PROTACs), facilitating EGFR degradation .

  • Enzyme Inhibition : The benzo[de]isoquinolinedione core could intercalate into enzyme active sites, as seen in menin-MLL interaction inhibitors .

Synthetic Modifications

Key synthetic steps for analogs involve:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups to the isoquinolinedione core .

  • Etherification : Formation of the benzofuran-ether linkage using Williamson synthesis .

  • Piperazine Functionalization : Acylation or alkylation to optimize pharmacokinetic properties .

Stability Considerations

  • pH Sensitivity : The acetyl-piperazine bond may hydrolyze under extreme pH, necessitating stability studies for pharmaceutical formulations .

  • Photodegradation : The benzofuran and isoquinolinedione moieties are prone to UV-induced degradation, requiring protective storage .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step preparation of this compound?

Answer:
The synthesis involves sequential reactions, including alkylation, acylation, and coupling steps. Key considerations:

  • Alkylation Conditions : Use 4-bromophenylpiperazine as a starting material, as alkylation with electrophilic intermediates (e.g., 2-bromoethyl benzo[de]isoquinoline-dione) requires anhydrous conditions and catalysts like K2_2CO3_3 to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol) to isolate intermediates with >95% purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of electrophile to piperazine derivative) to maximize efficiency .

Advanced: How can structural analogs inform the resolution of contradictory bioactivity data in existing studies?

Answer:
Contradictions often arise from substituent effects on the benzo[de]isoquinoline and piperazine moieties. Methodological approaches include:

  • Comparative SAR Analysis : Compare bioactivity data of analogs (e.g., sulfonyl vs. acetyl piperazine derivatives) to identify substituents critical for target binding .
  • Metabolic Stability Assays : Assess hepatic microsomal stability to determine if discrepancies stem from differential metabolic degradation .
  • Crystallographic Studies : Resolve binding modes using X-ray structures of analogs (e.g., piperazin-1-ium trifluoroacetate derivatives) to validate computational predictions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6_6) to confirm regiochemistry of the dihydrobenzofuran and piperazine linkages. Key signals: aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~600–650 Da) and detect impurities .
  • HPLC Purity Analysis : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to achieve baseline separation of byproducts .

Advanced: What computational methods are effective in predicting target interactions and off-target risks?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ), focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the dihydrobenzofuran .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound in ATP-binding pockets and identify conformational flexibility in the ethyl linker .
  • Pharmacophore Screening : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at 2.5 Å from the carbonyl) to evaluate off-target binding to cytochrome P450 isoforms .

Basic: How should researchers design assays to evaluate the compound’s physicochemical properties?

Answer:

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis at λ~300 nm (ε ~10,000 M1^{-1}cm1^{-1}) .
  • LogP Determination : Use reverse-phase HPLC (octanol-water partition) with a calibration curve of standard compounds .
  • pKa Estimation : Conduct potentiometric titration in 0.1 M KCl, noting the sulfonyl group’s predicted pKa ~6.3 .

Advanced: What strategies mitigate aggregation or nonspecific binding in cellular assays?

Answer:

  • Dynamic Light Scattering (DLS) : Screen for aggregates at concentrations >10 μM in assay buffers. Add 0.01% Tween-20 to disrupt colloidal aggregates .
  • Competitive Binding Assays : Co-incubate with 100x excess albumin to assess nonspecific binding to serum proteins .
  • Negative Controls : Use structural analogs lacking the dihydrobenzofuran moiety to isolate target-specific effects .

Basic: What are the critical steps in scaling up synthesis without compromising purity?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate pH adjustment .
  • Solvent Selection : Replace tetrahydrofuran (THF) with 2-MeTHF for safer, greener large-scale reactions .
  • Crystallization Optimization : Use seed crystals and controlled cooling rates to enhance yield and polymorph control .

Advanced: How can transcriptomic profiling clarify mechanisms underlying observed cytotoxic effects?

Answer:

  • RNA Sequencing : Treat cancer cell lines (e.g., MCF-7) with IC50_{50} doses for 24h, extract RNA, and analyze differential expression via DESeq2 .
  • Pathway Enrichment : Use Gene Ontology (GO) terms to identify upregulated apoptosis pathways (e.g., caspase-3) and downregulated survival signals (e.g., Bcl-2) .
  • CRISPR Knockout : Validate target engagement by knocking out suspected targets (e.g., PI3Kγ) and assessing resistance .

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